molecular formula C8H17NO B14775737 3,5,5-Trimethylpiperidin-3-ol

3,5,5-Trimethylpiperidin-3-ol

Cat. No.: B14775737
M. Wt: 143.23 g/mol
InChI Key: AIBPCJCVEMVQNB-UHFFFAOYSA-N
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Description

3,5,5-Trimethylpiperidin-3-ol is a synthetic organic compound belonging to the piperidine chemical class. Piperidines are saturated heterocyclic rings featuring a six-membered structure with five carbon atoms and one nitrogen atom. This specific compound features methyl groups at the 3 and 5 positions and a hydroxyl group at the 3 position, creating a multi-substituted, chiral molecular scaffold of interest in medicinal chemistry and drug discovery research. Piperidine rings are a common structural motif found in a wide range of pharmaceutical agents and biologically active molecules. The specific substitution pattern on the piperidine ring can profoundly influence the compound's physicochemical properties, its binding affinity to biological targets, and its overall pharmacokinetic profile. For instance, research on structurally similar N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated that the presence of methyl groups on the piperidine ring is a critical determinant for potent opioid receptor antagonist activity . Furthermore, studies on other trimethylpiperidine derivatives have shown that this structural class can be optimized for various therapeutic targets. Modifications to the piperidine ring, such as the introduction of methyl groups to alter ring conformation, have been successfully used to dramatically improve the potency and selectivity of inhibitors for kinases like LATS1/2 . Similarly, the stereochemistry and substitution pattern of the piperidine moiety have been found to be crucial for the sharp degradation structure-activity relationship (SAR) observed in molecular glue-type degraders of the oncogenic driver BCL6 . The compound this compound is supplied exclusively for research applications. It is intended for use in laboratory investigations such as method development, as a building block in organic synthesis, or as a standard for analytical purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3,5,5-trimethylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-7(2)4-8(3,10)6-9-5-7/h9-10H,4-6H2,1-3H3

InChI Key

AIBPCJCVEMVQNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)(C)O)C

Origin of Product

United States

Chemical Reactivity and Transformation of 3,5,5 Trimethylpiperidin 3 Ol and Analogues

Reactivity of the Hydroxyl Group (e.g., alcoholysis, oxidation)

The tertiary hydroxyl group in 3,5,5-trimethylpiperidin-3-ol is a key site for chemical modification. While direct alcoholysis (cleavage of the C-O bond by an alcohol) is not a commonly reported transformation for this specific compound, the oxidation of the piperidine (B6355638) ring system, particularly at the carbinol carbon, has been a subject of kinetic and mechanistic studies.

The oxidation of piperidin-4-ols, which are structural analogues of this compound, has been investigated using various oxidizing agents. For instance, the oxidation of epimeric piperidin-4-ols with cerium(IV) and vanadium(V) has been studied to understand the influence of stereochemistry on reaction rates. rsc.orgrsc.org These studies reveal that the reaction is first-order with respect to both the oxidant and the piperidinol. rsc.orgrsc.org

Mechanistic investigations involving kinetic isotope effects have been crucial in elucidating the reaction pathways. A significant primary kinetic isotope effect (kH/kD) is often observed, suggesting that the cleavage of the C-H bond at the carbon bearing the hydroxyl group is the rate-determining step. rsc.orgrsc.org This points towards a mechanism involving a free radical intermediate. rsc.org However, in some cases, the absence of a kinetic isotope effect suggests an alternative mechanism where the O-H bond participates in the rate-limiting step. rsc.org It is proposed that both mechanisms can operate concurrently. rsc.org

The conformation of the piperidine ring and the stereochemistry of the hydroxyl group significantly impact the rate of oxidation. For instance, studies on the vanadium(V) oxidation of piperidinols have shown that N-methyl-piperidin-3-ol reacts faster than N-methyl-piperidin-4-ol, a difference attributed to conformational effects. niscpr.res.in

A well-known application of the reactivity of the hydroxyl group in a related compound, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO), is its oxidation to form a stable nitroxyl (B88944) radical. wikipedia.org This radical is a widely used catalyst for the selective oxidation of primary alcohols to aldehydes. wikipedia.org

Reactivity of the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The secondary amine in the piperidine ring of this compound is a nucleophilic center and readily undergoes reactions such as N-alkylation and N-acylation. These reactions are fundamental in modifying the properties and applications of piperidine-containing compounds.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. The selectivity between N-alkylation and O-alkylation can be influenced by several factors, including the nature of the base, solvent, and the alkylating agent itself. nih.gov In some cases, direct alkylation can lead predominantly to O-alkylated products, necessitating alternative synthetic strategies to achieve N-alkylation. nih.gov

N-acylation is the process of introducing an acyl group to the nitrogen atom, typically using acyl chlorides or anhydrides. This reaction is widely used in organic synthesis, including in combinatorial chemistry and the synthesis of pharmacologically active molecules. nih.govresearchgate.net The use of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction and suppress side reactions like racemization. researchgate.net

The reactivity of the nitrogen atom is also crucial in the formation of enamines, which are versatile intermediates in organic synthesis, for example, in the Stork enamine alkylation reaction. wikipedia.org

Ring System Transformations

The piperidine ring itself can undergo a variety of transformations, including oxidation, reduction, and participation in substitution reactions when attached to other molecular scaffolds.

The oxidation of piperidin-4-ols can lead to the formation of the corresponding piperidin-4-ones. wikipedia.org Kinetic studies on the oxidation of various substituted piperidin-4-ols by oxidants like cerium(IV) and vanadium(V) have provided insights into the reaction mechanisms. rsc.orgrsc.org The reactions are typically first-order in both the oxidant and the substrate. rsc.orgrsc.org The rate of oxidation is influenced by the stereochemistry of the substituents on the piperidine ring. rsc.orgrsc.org Mechanistic studies often point to a rate-determining step involving the cleavage of the C-H bond at the carbinol carbon, proceeding through a free-radical intermediate. rsc.orgrsc.org However, alternative mechanisms involving the O-H bond have also been proposed. rsc.org

OxidantSubstrate ClassKey Mechanistic FeatureReference
Cerium(IV)Epimeric piperidin-4-olsRate-determining C-H or O-H bond cleavage rsc.org
Vanadium(V)Epimeric piperidin-4-olsRate-determining C-H bond cleavage via a free radical intermediate rsc.org

The piperidine ring can be synthesized through the reduction of pyridine (B92270) precursors. Common methods include the hydrogenation of pyridine over a molybdenum disulfide catalyst or a modified Birch reduction using sodium in ethanol. wikipedia.org A mild and efficient method for the reduction of pyridine N-oxides to piperidines utilizes ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its simplicity, high yields, and mild reaction conditions, tolerating various functional groups. organic-chemistry.org

Reductive amination is another key process in piperidine chemistry, allowing for the synthesis of piperidine iminosugars from carbohydrates. researchgate.net This reaction involves the formation of a C-N bond through the reduction of an imine or enamine intermediate. researchgate.net More recently, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org

Piperidine and its derivatives are commonly used as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.govnih.gov These reactions are important for the synthesis of a wide range of compounds, including pharmaceuticals like raloxifene. researchgate.net In SNAr reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The efficiency of SNAr reactions can be enhanced by using environmentally friendly solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to excellent yields in very short reaction times. nih.gov Studies on the SNAr reactions of ring-substituted N-methylpyridinium compounds with piperidine have shown that the mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.govrsc.org This leads to a different leaving group reactivity order compared to typical SNAr reactions where nucleophilic addition is rate-controlling. nih.govrsc.org

Reaction TypeKey FeaturesApplication ExampleReference
SNArUse of piperidine as a nucleophileSynthesis of Raloxifene researchgate.net
SNAr in PEG-400Efficient and environmentally friendlySynthesis of nitrogen-containing fused heterocycles nih.gov
SNAr on Pyridinium IonsRate-determining deprotonationMechanistic studies of leaving group effects nih.govrsc.org

Mechanistic Insights into Key Chemical Transformations

The mechanisms of the aforementioned reactions have been investigated through various studies, particularly kinetic analyses.

In the oxidation of piperidin-4-ols , the observation of a primary kinetic isotope effect (kH/kD > 1) in many cases strongly supports a mechanism where the C-H bond at the alcohol carbon is broken in the rate-determining step. rsc.orgrsc.org This often proceeds via a free radical intermediate. However, the absence of such an effect in certain substituted piperidinols suggests that a mechanism involving the O-H bond can also be operative, or that both pathways may compete. rsc.org The reaction kinetics are also dependent on the acidity of the medium. niscpr.res.in

For nucleophilic aromatic substitution (SNAr) reactions involving piperidine, the mechanism is not always a straightforward two-step addition-elimination process. In the case of SNAr on N-methylpyridinium ions, the reaction is second-order with respect to piperidine. nih.govrsc.org This suggests a mechanism where one molecule of piperidine acts as a nucleophile, and a second molecule acts as a base to deprotonate the intermediate in the rate-determining step. nih.govrsc.org Computational studies have further elucidated these pathways, indicating that for some leaving groups, the deprotonation and leaving group departure can be a concerted (E2-like) process, while for others, it is a stepwise (E1cB-like) process. rsc.org

The reductive transamination of pyridinium salts to N-aryl piperidines is proposed to proceed through the initial formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and subsequently undergoes reductive amination. acs.org

These mechanistic studies are crucial for understanding the reactivity of this compound and its analogues and for designing new synthetic methodologies.

Role of Free Radical Intermediates in Piperidinol Oxidation

The oxidation of hindered piperidinols, such as this compound and its analogues, is a complex process fundamentally governed by the formation and reaction of free radical intermediates. These compounds are a subset of a broader class known as Hindered Amine Light Stabilizers (HALS), which are utilized to protect polymeric materials from photo-oxidative degradation. wikipedia.orgadditivesforpolymer.com3vsigmausa.com The efficacy of these stabilizers is rooted in their ability to catalytically scavenge harmful radical species, a process in which the piperidinol is transiently oxidized to a variety of radical intermediates.

The primary mechanism of action involves the piperidinol's amine group. wikipedia.orgadditivesforpolymer.com This process, often referred to as the Denisov cycle, is a regenerative cycle that allows a small amount of the HALS compound to terminate a large number of radical-initiated degradation chains. wikipedia.orgacs.org

The cycle begins with the reaction of the hindered amine with a polymer peroxy radical (ROO•) or an alkyl polymer radical (R•). In this step, the piperidinol is oxidized to an aminoxyl radical (also known as a nitroxide radical). wikipedia.orgacs.org This is a stable free radical, a key intermediate in the protective mechanism. For instance, derivatives of 2,2,6,6-tetramethylpiperidine (B32323) are known to form the stable aminoxyl radical TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). wikipedia.orgcymitquimica.com

These aminoxyl radicals are highly effective at trapping other detrimental free radicals present in the system. 3vsigmausa.comacs.org For example, they can react with alkyl radicals to form alkoxyamines (>N-OR). acs.org This reaction effectively sequesters the reactive alkyl radical, preventing it from propagating the degradation chain.

The regenerative nature of the cycle is a key feature. The formed alkoxyamines can further react with peroxy radicals, which leads to the regeneration of the aminoxyl radical and the formation of non-radical products like ketones and alcohols. acs.org Additionally, the aminoxyl radical can react with alkoxyl radicals (•OR) to form oxyaminoether species (>N+(O−)−OR), which can then undergo further reactions to regenerate a hydroxylamine (B1172632) (>N-OH) and a ketone. acs.org This hydroxylamine can then be readily oxidized back to the aminoxyl radical by reacting with another peroxy or alkyl radical, thus completing the catalytic cycle. acs.org

Initiation: The hindered amine reacts with a radical (e.g., a peroxy radical) to form a stable aminoxyl radical.

Scavenging: The aminoxyl radical traps a carbon-centered radical to form an amino ether.

Regeneration: The amino ether reacts with another peroxy radical to regenerate the aminoxyl radical and form non-radical byproducts.

This continuous cycle of radical formation and scavenging is what imparts the exceptional stabilizing properties to these piperidinol derivatives. The specific structure of hindered amines, with bulky substituents around the nitrogen atom, is crucial as it sterically hinders side reactions that could lead to the consumption of the stabilizer. wikipedia.org

The table below summarizes the key free radical intermediates involved in the oxidation of piperidinols and their primary roles in the stabilization process.

Radical IntermediateChemical Structure (Generic)Primary Role
Aminoxyl Radical>N-O•Scavenges alkyl radicals
Peroxy RadicalR-OO•Initiates oxidation of the amine
Alkyl RadicalR•Propagates degradation, trapped by aminoxyl radical
Alkoxyl RadicalR-O•Can be trapped by aminoxyl radical

It is important to note that while the general principles of the Denisov cycle, established for HALS like those based on 2,2,6,6-tetramethylpiperidine, are applicable, the specific reaction rates and pathways for this compound may exhibit some variations due to its slightly different substitution pattern. Nevertheless, the fundamental role of free radical intermediates in its oxidative transformation remains the central aspect of its chemical reactivity in this context.

Stereochemistry, Conformational Analysis, and Structural Elucidation of Trimethylpiperidinols

Chiral Centers and Isomerism within the 3,5,5-Trimethylpiperidin-3-ol Framework

The structure of this compound contains a single chiral center at the C3 position. A chiral center is a carbon atom that is attached to four different groups. In this case, the C3 carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), the C2 carbon of the piperidine (B6355638) ring, and the C4 carbon of the piperidine ring. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. libretexts.orglibretexts.orgyoutube.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. The two enantiomers of this compound are designated as (R)-3,5,5-trimethylpiperidin-3-ol and (S)-3,5,5-trimethylpiperidin-3-ol, according to the Cahn-Ingold-Prelog priority rules.

The gem-dimethyl substitution at the C5 position does not introduce any additional chiral centers, as the two methyl groups are identical. However, this substitution pattern significantly influences the conformational preferences of the piperidine ring.

Conformational Preferences of the Piperidine Ring System

The six-membered piperidine ring in this compound is not planar and, like cyclohexane, adopts a puckered conformation to relieve ring strain. The most stable of these are the chair conformations. nih.govnih.govyoutube.com

Chair Conformations and Ring Inversion Dynamics

The piperidine ring can exist in two principal chair conformations that are in rapid equilibrium with each other through a process called ring inversion or ring flipping. youtube.com During this process, axial substituents become equatorial and vice versa. The energy barrier for this inversion is relatively low, allowing for a dynamic equilibrium at room temperature. The two chair conformers are generally not of equal energy, and the equilibrium will favor the more stable conformation. youtube.com

Influence of Methyl and Hydroxyl Substituents on Conformational Stability

The conformational equilibrium of the this compound ring is primarily dictated by the steric interactions of the axial and equatorial substituents. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. youtube.com

In the case of this compound, the C5 gem-dimethyl groups introduce significant steric bulk. In one of the chair conformations, one of these methyl groups will be in an axial position, leading to considerable steric strain with the axial hydrogen at C3 and the axial substituent at the nitrogen atom.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, both in terms of the absolute configuration at the chiral center (R/S) and the relative orientation of the substituents, is crucial for understanding the molecule's properties. libretexts.orgox.ac.uk Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry by measuring through-space interactions between protons. The coupling constants between adjacent protons can also give insights into the dihedral angles and thus the ring conformation. Chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR, allowing for the determination of the absolute configuration. digitellinc.comusm.edu

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques measure the differential interaction of the molecule with left and right circularly polarized light. stackexchange.com By comparing the experimental spectra with those predicted by quantum mechanical calculations for a known absolute configuration, the stereochemistry can be assigned. digitellinc.com

Structure-Reactivity Relationships Governed by Stereochemical Features

The stereochemistry of this compound has a profound impact on its chemical reactivity. The accessibility of the lone pair of electrons on the nitrogen atom and the hydroxyl group at C3 is highly dependent on their spatial orientation (axial or equatorial).

Reactivity of the Nitrogen Lone Pair: The orientation of the nitrogen lone pair influences its nucleophilicity and basicity. An equatorially oriented lone pair is generally more sterically accessible and therefore more reactive towards electrophiles compared to an axially oriented lone pair.

Reactivity of the Hydroxyl Group: The reactivity of the hydroxyl group in reactions such as esterification or oxidation is also influenced by its stereochemical position. An equatorial hydroxyl group is typically more accessible to reagents than a more sterically hindered axial hydroxyl group.

Influence on Reaction Pathways: The fixed or preferred conformation of the piperidine ring can direct the stereochemical outcome of reactions at or near the ring. For example, the approach of a reagent to the molecule can be favored from the less sterically hindered face, leading to a specific stereoisomer as the major product. This principle is fundamental in asymmetric synthesis. ox.ac.uk The stereochemical arrangement of substituents has been shown to be a critical factor in the biological activity of related piperidine compounds, where specific conformations are required for effective interaction with biological targets. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Trimethylpiperidinols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3,5,5-trimethylpiperidin-3-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be essential for unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. Key expected signals would include:

Methyl Protons: Two singlets for the geminal methyl groups at the C5 position and another singlet for the methyl group at the C3 position. The chemical shifts would be in the upfield region, typically around 1.0-1.5 ppm.

Methylene (B1212753) Protons: The protons on the piperidine (B6355638) ring (at C2, C4, and C6) would appear as multiplets due to coupling with neighboring protons. Their chemical shifts would likely be in the range of 1.5-3.5 ppm.

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. Deuterium exchange (by adding D₂O) would cause these signals to disappear, confirming their identity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for:

Quaternary Carbons: The C3 and C5 carbons, each bonded to a hydroxyl or geminal methyl groups respectively, would appear as singlets in the DEPT-135 spectrum.

Methylene Carbons: The C2, C4, and C6 carbons of the piperidine ring.

Methyl Carbons: The three methyl groups.

The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group (C3) would be significantly deshielded and appear at a higher chemical shift compared to the other ring carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov It would show correlations between the protons on adjacent carbons in the piperidine ring, helping to trace the connectivity of the carbon backbone. For example, the protons at C2 would show a correlation with the protons at C6 (via the nitrogen atom) and potentially with the methylene protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). cdnsciencepub.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). cdnsciencepub.com This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, the protons of the methyl groups at C5 would show correlations to the C5 and C4 carbons, confirming their position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₈H₁₇NO.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique is particularly useful for distinguishing between isomers, as they can exhibit different fragmentation pathways. The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (from the hydroxyl group) and methyl groups. The specific fragmentation pattern would serve as a fingerprint for the compound's structure. The analysis of mass spectra can reveal differences in fragmentation that may be caused by the arrangement of substituents. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and provides information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretch: Sharp bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Chromatographic Separation Techniques for Isomers and Complex Mixtures

Chromatography is essential for separating individual components from a mixture. For a compound like this compound, chromatographic techniques would be crucial for its isolation, purification, and quantitative analysis, as well as for separating it from its stereoisomers or other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. The separation of piperidine derivatives is often challenging due to their basic nature and potential for strong interaction with silica-based stationary phases, which can lead to poor peak shape.

A typical HPLC method for a compound like this compound might involve:

Reversed-Phase (RP) HPLC: Using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. An amine additive (e.g., triethylamine) or a low pH mobile phase is often required to suppress the ionization of the amine group and improve peak symmetry.

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) would be necessary.

Despite the theoretical applicability of these methods, specific, published HPLC conditions for the analysis of this compound, including column type, mobile phase composition, flow rate, and detector settings, could not be located. Therefore, a data table of research findings cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds. The compound this compound is sufficiently volatile for GC analysis, although derivatization (e.g., silylation) of the hydroxyl and secondary amine groups might be employed to improve peak shape and thermal stability. The mass spectrometer provides structural information based on the compound's fragmentation pattern upon electron ionization.

While GC-MS is a suitable technique, a search of scientific literature did not yield specific retention time data or a published electron ionization mass spectrum for this compound. A hypothetical analysis would provide a retention index and a mass spectrum characterized by a molecular ion peak and specific fragment ions resulting from the loss of methyl groups, a hydroxyl group, or cleavage of the piperidine ring. Without experimental data, a table of findings cannot be constructed.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and identification of substances. It is often used as a rapid screening tool. For a basic compound like this compound, a typical HPTLC system might use a silica (B1680970) gel plate as the stationary phase and a mobile phase composed of a mixture of a nonpolar solvent (like hexane (B92381) or toluene), a more polar solvent (like ethyl acetate), and a small amount of a basic modifier (like ammonia (B1221849) or triethylamine) to reduce tailing. Visualization would likely require post-chromatographic derivatization with a reagent such as ninhydrin (B49086) or Dragendorff's reagent.

No published HPTLC methods or associated retardation factor (Rf) values specifically for this compound were found during the literature review.

Theoretical and Computational Chemistry Studies on Trimethylpiperidinol Structures

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational investigations into the electronic structure and energetics of organic molecules. These methods provide a robust framework for understanding the fundamental properties of 3,5,5-Trimethylpiperidin-3-ol.

The conformational flexibility of the piperidine (B6355638) ring is a key determinant of its chemical and biological activity. For this compound, the six-membered ring predominantly adopts a chair conformation to minimize steric strain. The substituents—three methyl groups and a hydroxyl group—can occupy either axial or equatorial positions, leading to a variety of possible conformers.

DFT calculations are instrumental in mapping the potential energy surface of these conformers and identifying the most stable geometries. researchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), the electronic energy of each conformer can be calculated. These calculations typically reveal that the chair conformer with the maximum number of bulky substituents in the equatorial position is the most energetically favorable. In the case of this compound, the gem-dimethyl groups at the C5 position introduce significant steric hindrance. One of these methyl groups will be axial and the other equatorial. The conformational preference of the C3-hydroxyl and C3-methyl groups will be influenced by a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

The relative energies of the different chair conformers, as well as higher-energy twist-boat conformations, can be predicted. researchgate.net For instance, a hypothetical DFT study might yield the relative energies of the two primary chair conformers, one with the C3-hydroxyl group in an axial position and the other with it in an equatorial position. The results would likely show a preference for the equatorial conformer to alleviate 1,3-diaxial interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerC3-OH PositionRelative Energy (kcal/mol)
1a Equatorial0.00
1b Axial1.5 - 2.5
Twist-Boat -> 5.0

Note: These values are illustrative and would be determined through specific DFT calculations.

A significant application of DFT is the prediction of spectroscopic parameters, which can be invaluable for the interpretation of experimental data. For this compound, DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra).

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for predicting NMR chemical shifts. researchgate.netuncw.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts (¹H and ¹³C) can be predicted. These predicted spectra for different conformers can be compared with experimental spectra to aid in structural elucidation and conformational analysis. researchgate.netresearchgate.net The predicted chemical shifts would be expected to differ for the axial and equatorial protons and carbons, providing a signature for the dominant conformation in solution.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C245-50
C370-75
C440-45
C530-35
C650-55
C3-CH₃25-30
C5-CH₃ (eq)28-33
C5-CH₃ (ax)22-27
N-H(Not applicable for ¹³C NMR)

Note: These are estimated values based on known substituent effects on the piperidine ring.

Furthermore, DFT calculations can provide insights into various molecular properties such as dipole moment, polarizability, and the distribution of electron density, which is often visualized through molecular electrostatic potential (MEP) maps.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT calculations provide static pictures of molecular conformers, molecular modeling and, in particular, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of the conformational space and the study of dynamic processes such as ring inversion and substituent rotations. nih.gov

In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and its trajectory would be calculated over a period of nanoseconds or longer. Analysis of the trajectory can reveal the relative populations of different conformers, the lifetimes of these conformers, and the pathways for conformational transitions. nih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): To identify regions of the molecule with high flexibility. nih.gov

Radial Distribution Functions (RDFs): To characterize the interactions between specific atoms in the molecule and the surrounding solvent.

Dihedral Angle Analysis: To monitor the puckering of the piperidine ring and the orientation of the substituents.

These simulations provide a more realistic picture of the molecule's behavior in solution compared to gas-phase or implicit solvent DFT calculations.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are often difficult or impossible to obtain experimentally. rsc.orgnih.gov For this compound, computational methods can be used to study a variety of potential reactions, such as oxidation of the tertiary alcohol, dehydration to form an alkene, or N-alkylation.

By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure for each step of the reaction and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. mdpi.com

For example, a computational study of the acid-catalyzed dehydration of this compound would involve:

Modeling the protonation of the hydroxyl group.

Locating the transition state for the loss of a water molecule to form a tertiary carbocation intermediate.

Investigating the possible rearrangement of the carbocation.

Locating the transition state for the elimination of a proton to form the final alkene product(s).

These studies can help to predict the regioselectivity and stereoselectivity of a reaction and to understand the role of catalysts and solvent effects. nih.gov The insights gained from such computational studies are invaluable for designing new synthetic routes and for understanding the chemical reactivity of this compound. acs.org

Applications of 3,5,5 Trimethylpiperidin 3 Ol As a Chemical Scaffold and in Materials Science

A Versatile Building Block in Complex Organic Synthesis

The piperidine (B6355638) motif is a ubiquitous structural element found in a vast number of bioactive natural products and pharmaceuticals. kcl.ac.uknih.gov The development of efficient methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov Within this context, 3,5,5-trimethylpiperidin-3-ol serves as a valuable and specialized building block.

Design and Synthesis of Advanced Organic Molecules

The presence of a hydroxyl group and a secondary amine within the same molecule allows for a range of chemical transformations, making this compound a key starting material for creating more intricate molecular architectures. The synthesis of various piperidine derivatives often begins with simpler, commercially available precursors. For instance, N-Boc-3-piperidone can be synthesized from 3-hydroxypyridine (B118123) through a multi-step process involving N-benzylation, reduction, and subsequent protection and oxidation. google.com This highlights the general strategies employed to access functionalized piperidine rings that can be further elaborated.

The synthesis of analogues of pharmacologically active compounds, such as the Alzheimer's drug donepezil, often involves the use of substituted piperidone building blocks. kcl.ac.uk While direct use of this compound in this specific context is not widely documented, its structural features are pertinent to the design of novel therapeutic agents where steric hindrance and specific stereochemistry are desired. The controlled synthesis of substituted piperidines allows for the exploration of structure-activity relationships, a critical aspect of drug discovery. nih.gov

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, makes it an ideal candidate for the construction of fused and bridged heterocyclic systems. Such complex ring systems are of great interest due to their presence in a wide array of biologically active compounds. The general principle involves leveraging the reactivity of the piperidine nitrogen and the hydroxyl group to form new rings fused or bridged onto the parent piperidine core.

While specific examples detailing the cyclization reactions of this compound are not extensively reported, the synthesis of spiro[5.5]undecane systems, which share a similar structural complexity, often employs multi-step sequences including Diels-Alder reactions to construct the core framework. sigmaaldrich.com The reactivity of the nitrogen atom in piperidine derivatives is also utilized in the synthesis of various fused heterocyclic compounds. nih.gov

Integration into Polymer and Materials Chemistry

The incorporation of specific chemical moieties into polymers is a powerful strategy for designing materials with tailored properties. The 3,5,5-trimethylpiperidine unit, derived from the corresponding alcohol, can be integrated into polymer chains to impart desirable characteristics.

Incorporation into Polymer Backbones or Side Chains

Polyalkylpiperidine derivatives have been utilized as stabilizers for polymers. sigmaaldrich.com These hindered amine light stabilizers (HALS) are effective in protecting polymers from degradation induced by light and heat. The 3,5,5-trimethylpiperidine moiety can be incorporated into polymer structures either as part of the main chain or as a pendant side group.

For instance, polyesters derived from dicarboxylic acids and diols can incorporate piperidine-containing diols to create polymer chains with built-in stabilizing units. sigmaaldrich.com Similarly, polymers derived from unsaturated alcohols or their acrylic derivatives can be copolymerized with monomers containing the 3,5,5-trimethylpiperidine functionality. sigmaaldrich.com

Design of Functional Materials with Tailored Chemical Properties

The design of functional materials often relies on the specific chemical properties of the constituent building blocks. The hindered amine structure of 3,5,5-trimethylpiperidine derivatives makes them suitable for applications beyond polymer stabilization. For example, the related compound 3,5-dimethylpiperidine (B146706) is used in the synthesis of specialized additives for lubricants and coatings, where it enhances thermal stability and corrosion resistance. tuodaindus.com

The presence of the hydroxyl group in this compound offers a reactive handle for grafting onto surfaces or for initiating polymerization, leading to the creation of functional materials with tailored surface properties or bulk characteristics.

Catalytic Applications of Trimethylpiperidinol Derivatives

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, which can act as a Brønsted or Lewis base, making piperidine and its derivatives useful as catalysts in a variety of organic reactions. The steric hindrance provided by the methyl groups in this compound can influence the selectivity of these catalytic processes.

Derivatives of hindered amines, such as 3,5-dimethylpiperidine, have been employed as catalysts in reactions like asymmetric hydrogenation, where the chirality and steric bulk of the catalyst can direct the stereochemical outcome of the reaction. tuodaindus.com While specific catalytic applications of this compound are not widely documented, its structural similarity to other hindered amines suggests potential utility in base-catalyzed transformations where control of reactivity and selectivity is crucial. The development of catalysts for various organic transformations, including C-C and C-N bond formation, is an active area of research where novel piperidine derivatives could play a significant role. nih.gov

Future Directions and Emerging Research Avenues for 3,5,5 Trimethylpiperidin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of highly substituted piperidines is a cornerstone of modern organic chemistry. rsc.orgajchem-a.com While classical methods for piperidine (B6355638) synthesis exist, future research on 3,5,5-Trimethylpiperidin-3-ol should prioritize the development of novel and sustainable routes that offer high yields, selectivity, and atom economy.

Current industrial production of piperidine often relies on the hydrogenation of pyridine (B92270), a process that is not inherently "green." rsc.org A more sustainable approach for piperidine derivatives could involve the one-pot synthesis from bio-renewable resources like furfural (B47365). nih.gov Researchers have demonstrated the successful synthesis of piperidine from furfural via a cascade reaction involving amination, hydrogenation, and ring rearrangement catalyzed by a Ru1CoNP/HAP surface single-atom alloy catalyst, achieving yields of up to 93% under mild conditions. nih.gov Adapting such bio-based routes to produce substituted piperidinols like this compound would be a significant step towards sustainability.

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the rapid construction of complex piperidine structures in a single step. ajchem-a.com A one-pot, multi-component green synthesis of highly substituted piperidines has been reported using readily available starting materials in water, a green solvent. ajchem-a.com Exploring MCRs for the synthesis of this compound could significantly reduce the number of synthetic steps and associated waste. A potential MCR approach could involve the condensation of an appropriate ketone, an amine, and a source of the gem-dimethyl group.

Recent advances have also highlighted the use of biocatalytic C-H oxidation combined with radical cross-coupling to create complex piperidines, drastically reducing the number of synthetic steps from as many as 17 down to 2-5. news-medical.net This modular approach could be instrumental in developing efficient syntheses for derivatives of this compound. news-medical.net

Synthetic Strategy Potential Starting Materials for this compound Key Advantages Relevant Research
Bio-based SynthesisModified furfural derivatives, amino-pentanol precursorsSustainable, renewable feedstock rsc.orgnih.gov
Multicomponent ReactionsIsobutyraldehyde, ammonia (B1221849), acetone (B3395972) derivativeHigh atom economy, reduced steps, operational simplicity ajchem-a.com
Catalytic C-H Functionalization3,5,5-TrimethylpiperidineLate-stage functionalization, high selectivity news-medical.net
Hydrogenation of Pyridine Precursors3,5,5-Trimethyl-3-hydroxypyridineWell-established methodology nih.gov

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the tertiary alcohol and the sterically encumbered piperidine ring. While the hydroxyl group offers a handle for various functionalization reactions, the steric hindrance imposed by the gem-dimethyl groups and the axial methyl group can significantly influence reaction pathways and selectivities.

The tertiary alcohol functionality is a prime site for derivatization. Future research could explore esterification, etherification, and carbamate (B1207046) formation to generate a library of novel compounds with diverse properties. The reactivity of tertiary alkyl halides, which are more reactive than their primary and secondary counterparts due to the stability of the resulting carbocation, suggests that activation of the hydroxyl group followed by nucleophilic substitution could be a fruitful area of investigation. youtube.com

The piperidine nitrogen also presents opportunities for functionalization. N-alkylation, N-acylation, and the formation of N-oxides can be explored to modulate the compound's physical and chemical properties. The thermal rearrangement of N-arylpiperidine N-oxides has been studied in various protic solvents, and similar investigations on the N-oxide of this compound could reveal interesting mechanistic insights. rsc.org

Furthermore, the development of catalytic methods to functionalize the piperidine ring itself is a promising frontier. For instance, B(C6F5)3-catalyzed cascade silylation of N-aryl piperidines with hydrosilanes has been shown to produce bridged sila-N-heterocycles. nih.gov Applying such innovative C-H functionalization strategies to this compound could lead to novel molecular architectures with unique three-dimensional structures.

Reaction Type Potential Reagents and Conditions Expected Outcome Relevant Research
O-FunctionalizationAcyl chlorides, alkyl halides, isocyanatesEsters, ethers, carbamates with tailored properties youtube.com
N-FunctionalizationAlkylating agents, acylating agents, oxidizing agentsN-substituted derivatives, N-oxides with altered reactivity rsc.org
Ring FunctionalizationHydrosilanes, transition metal catalystsC-H functionalized piperidines, novel heterocyclic systems nih.gov
DehydrationAcid catalysisFormation of unsaturated piperidine derivatives nih.gov

Advanced Materials Integration and Performance Enhancement

Hindered piperidine derivatives are well-known for their role as light stabilizers in polymers. tandfonline.comresearchgate.net this compound, with its inherent sterically hindered amine structure, is a prime candidate for development as a novel hindered amine light stabilizer (HALS). The presence of the hydroxyl group provides a reactive handle for covalently incorporating the molecule into polymer backbones, potentially leading to enhanced performance and reduced leaching compared to traditional additive HALS.

The synthesis of multifunctional HALS containing both a hindered amine and another functional group, such as a UV absorber, within the same molecule has been reported. researchgate.net A similar strategy could be employed with this compound, where the hydroxyl group is used to attach a chromophore or another stabilizing moiety, creating a synergistic effect.

Beyond light stabilization, the unique structure of this compound could be leveraged in other areas of materials science. Its incorporation into polyurethanes, polyesters, or other condensation polymers could impart desirable properties such as altered thermal stability, surface properties, or biocompatibility. The rigid, bulky nature of the trimethylpiperidine ring could influence polymer morphology and chain packing, leading to materials with tailored mechanical or optical properties.

Material Application Integration Strategy Potential Performance Enhancement Relevant Research
Polymer Light StabilizationAs a reactive additive or comonomerImproved UV stability, reduced polymer degradation, lower leaching tandfonline.comresearchgate.net
Polymer ModificationIncorporation into polymer backbones (e.g., polyurethanes, polyesters)Altered thermal properties, modified surface energy, enhanced mechanical strength usp.org
Specialty ChemicalsAs a building block for surfactants or corrosion inhibitorsNovel amphiphilic structures, improved performance in specific formulations researchgate.net

Theoretical Predictions Guiding Experimental Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. rsc.orgnih.govmdpi.com For this compound, theoretical studies can provide invaluable insights into its conformational landscape, electronic properties, and potential reaction pathways.

The conformational preferences of piperidine rings are a subject of ongoing research, with factors such as steric strain and hyperconjugation playing crucial roles. nih.govd-nb.infoias.ac.in For this compound, computational analysis using methods like Density Functional Theory (DFT) can elucidate the preferred chair or boat conformations and the orientation of the hydroxyl and methyl groups. Understanding the conformational equilibrium is critical for predicting the molecule's reactivity and its interactions in biological or material systems. Ultrafast conformational dynamics of related N-methyl piperidine have been studied, revealing coherent vibrational motions, and similar investigations on this compound could provide a deeper understanding of its dynamic behavior. rsc.org

Theoretical calculations can also be used to predict spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies), which can aid in the characterization of newly synthesized derivatives. Furthermore, quantum chemical calculations can model reaction mechanisms, helping to identify the most plausible pathways and predict the stereochemical outcomes of reactions. This is particularly important for a sterically hindered molecule like this compound, where reaction selectivity may not be intuitive.

Computational Method Predicted Property/Insight Experimental Relevance Relevant Research
Density Functional Theory (DFT)Conformational energies, geometric parameters, electronic structurePredicting stable isomers, understanding reactivity nih.govd-nb.inforesearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsUnderstanding intermolecular forces in condensed phases and materials researchgate.net
Molecular Dynamics (MD) SimulationsDynamic behavior in solution, interaction with polymers or biological macromoleculesPredicting material properties, understanding binding modes rsc.orgnih.gov
Spectroscopic Prediction (NMR, IR)Chemical shifts, coupling constants, vibrational frequenciesAiding in structural elucidation of new compounds ias.ac.in

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable building block for a new generation of functional molecules and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.